Lipophilicity Rank-Order Across Halogen Series: Iodo Confers Highest LogP for Membrane Penetration
Among the 4-halogenated 1-phenyl-3-azetidinemethanol series, the 4-iodo derivative exhibits the highest computed lipophilicity. The XLogP3-AA value for the core scaffold with a 4-iodophenyl substitution is approximately 3.1, compared to ~2.5 for the 4-bromo analog, ~2.1 for the 4-chloro analog, and ~1.5 for the 4-fluoro analog (calculated using XLogP3, PubChem) [1]. This represents an increase of 0.6 log units from Br to I, corresponding to approximately a 4-fold higher partition coefficient. For researchers optimizing blood-brain barrier penetration or membrane solubility of downstream conjugates, this LogP shift is a critical design parameter.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~3.1 (4-iodo analog) |
| Comparator Or Baseline | 4-Br: ~2.5; 4-Cl: ~2.1; 4-F: ~1.5 |
| Quantified Difference | ΔLogP (I – Br) ≈ +0.6; ΔLogP (I – Cl) ≈ +1.0; ΔLogP (I – F) ≈ +1.6 |
| Conditions | Computed using XLogP3 algorithm as reported in PubChem for analogs with molecular formula C10H12XNO |
Why This Matters
The iodine atom provides the highest lipophilicity in the halogen series, directly influencing membrane permeability and non-specific binding profiles—key considerations for procurement when the synthetic target is a cell-permeable probe or CNS-penetrant candidate.
- [1] PubChem XLogP3 computed data for halogenated azetidine analogs (C10H12INO, C10H12BrNO, C10H12ClNO). Retrieved 2026-04-26. View Source
